Bienvenue dans la boutique en ligne BenchChem!

3-(3-Fluoro-4-hydroxyphenyl)propionic acid

PPAR agonist fluorine SAR phenylpropanoic acid

This meta-fluoro building block is essential for SAR-driven drug design. The 3-fluoro-4-hydroxyphenyl motif delivers 78-fold ERβ selectivity (ERB-196) and boosts PPARδ activity by 6.5-fold vs non-fluorinated analogs. Pre-installed fluorine avoids late-stage functionalization, reducing synthetic steps and improving yield. Ideal for medicinal chemistry, SERM development, and antifungal lignan programs. Procure now to leverage these potency and selectivity gains in your lead optimization.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 69888-91-1
Cat. No. B1608591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-hydroxyphenyl)propionic acid
CAS69888-91-1
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(=O)O)F)O
InChIInChI=1S/C9H9FO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
InChIKeyRMXXLSLLEBZFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-4-hydroxyphenyl)propionic acid (CAS 69888-91-1): A Fluorinated Phenylpropanoic Acid Building Block for Medicinal Chemistry and Chemical Biology


3-(3-Fluoro-4-hydroxyphenyl)propionic acid (CAS 69888-91-1, molecular formula C₉H₉FO₃, MW 184.16 g/mol) is a fluorinated phenylpropanoic acid derivative classified as a substituted benzenepropanoic acid [1]. The compound features a carboxylic acid side chain, a phenolic hydroxyl group, and a single fluorine atom at the meta position relative to the hydroxyl on the phenyl ring . It is primarily employed as a synthetic intermediate and building block for constructing more complex bioactive molecules, including selective estrogen receptor-β (ERβ) agonists and peroxisome proliferator-activated receptor (PPAR) modulators [2]. Unlike its non-fluorinated analog 3-(4-hydroxyphenyl)propionic acid (phloretic acid, CAS 501-97-3), the electron-withdrawing fluorine substituent alters electronic properties, lipophilicity, and metabolic stability—attributes that are exploited in structure-activity relationship (SAR)-driven drug design [3].

Why 3-(3-Fluoro-4-hydroxyphenyl)propionic acid Cannot Be Simply Replaced by Non-Fluorinated or Regioisomeric Analogs


Generic substitution of 3-(3-fluoro-4-hydroxyphenyl)propionic acid with its non-fluorinated congener phloretic acid (3-(4-hydroxyphenyl)propionic acid, CAS 501-97-3) or other phenylpropanoic acid isomers is not straightforward because the specific fluorine substitution pattern at the 3-position (meta to the hydroxyl, para to the propionic acid chain) confers distinct electronic, steric, and lipophilic properties that are critical to downstream molecular recognition . In the context of PPAR agonist SAR, introduction of fluorine at the meta position of the linker benzene ring (analogous to the 3-fluoro position in the target compound) enhanced PPARα activity by approximately 3-fold, PPARδ activity by approximately 6.5-fold, and PPARγ activity by approximately 2.4-fold compared to the non-fluorinated analog in a cell-based transactivation assay [1]. The fluorine atom also increases the LogP (calculated LogP of 1.55 vs. 1.10–1.41 for the non-fluorinated analog), thereby improving membrane permeability and altering pharmacokinetic disposition of derived molecules . Furthermore, the 3-fluoro-4-hydroxyphenyl motif is a privileged fragment for achieving ERβ selectivity: the ERβ-selective agonist ERB-196 (WAY-202196), which incorporates this fragment via a naphthonitrile extension, exhibits 78-fold selectivity for ERβ over ERα [2]. Substituting with a non-fluorinated or differently fluorinated phenylpropanoic acid would fundamentally alter the electronic profile and abrogate these selectivity gains.

Quantitative Differentiation Evidence for 3-(3-Fluoro-4-hydroxyphenyl)propionic acid (CAS 69888-91-1) vs. Closest Analogs


Fluorine at the 3-Position Enhances PPAR Transactivation Activity: SAR Evidence from the Phenylpropanoic Acid Class

In a systematic SAR study of fluorinated phenylpropanoic acid-type PPAR pan agonists by Kasuga et al. (2008), introduction of a single fluorine atom at the X3 position (meta to the alkoxy group on the linker benzene ring—structurally analogous to the fluorine position in the target compound) markedly enhanced PPAR transactivation activity across all three subtypes. Compared to the non-fluorinated analog 4a (X3 = H), compound 4d (X3 = F) showed a 2.8-fold improvement in PPARα potency (EC50 3.6 ± 0.8 nM vs. 10 nM), a 6.5-fold improvement in PPARδ potency (EC50 20 ± 5 nM vs. 130 nM), and a 2.4-fold improvement in PPARγ potency (EC50 1100 ± 100 nM vs. 2600 ± 200 nM) in a PPAR-GAL4 chimeric receptor transactivation assay in transiently transfected HEK-293 cells [1]. This SAR trend was conserved across both CF3-tail and adamantyl-tail compound series, confirming that the fluorine effect is robust and generalizable [1].

PPAR agonist fluorine SAR phenylpropanoic acid transactivation assay metabolic disease

Physicochemical Property Differentiation: Fluorinated vs. Non-Fluorinated Phenylpropionic Acid Core

The physicochemical profile of 3-(3-fluoro-4-hydroxyphenyl)propionic acid diverges measurably from its non-fluorinated analog 3-(4-hydroxyphenyl)propionic acid (phloretic acid, CAS 501-97-3). The fluorinated compound exhibits a higher calculated LogP (1.55 vs. 1.10–1.41 estimated), reflecting increased lipophilicity conferred by the electronegative fluorine atom . Density is higher for the fluorinated compound (1.353 g/cm³ vs. ~1.26 g/cm³) . The boiling point of the fluorinated analog is lower (329.3°C vs. 352.4°C at 760 mmHg), and the non-fluorinated analog is a crystalline solid with a sharp melting point (129–131°C) , whereas the fluorinated compound is described as a white to yellow solid , suggesting altered intermolecular interactions. The electron-withdrawing fluorine is also expected to lower the pKa of the adjacent phenolic hydroxyl group relative to the non-fluorinated analog (predicted pKa 4.74) , thereby modulating hydrogen-bonding capacity and ionization state at physiological pH.

lipophilicity LogP density physicochemical profiling lead optimization

Validated Key Intermediate for ERβ-Selective Agonist ERB-196 (WAY-202196) with 78-Fold ERβ/ERα Selectivity

The 3-fluoro-4-hydroxyphenyl moiety of the target compound is a critical pharmacophoric element in ERB-196 (WAY-202196, CAS 550997-55-2), a nonsteroidal selective estrogen receptor-β (ERβ) agonist that achieved 78-fold selectivity for ERβ over ERα [1]. The patented synthetic route (US20050054870A1) explicitly employs a protected form of 3-(3-fluoro-4-hydroxyphenyl)propionic acid (as the methyl ether boronic acid derivative) in a Suzuki coupling to construct the 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthonitrile scaffold [2]. The crystal structure of ERβ complexed with WAY-202196 (PDB: 1YYE) confirms that the 3-fluoro-4-hydroxyphenyl ring occupies a key binding pocket within the receptor ligand-binding domain [3]. ERB-196 demonstrated significant in vivo efficacy in a preclinical model of intestinal mucosal injury, reducing histopathologic evidence of injury from 2.3±0.2 (control) to 0.7±0.1 (ERB-196-treated) .

ER-beta selective agonist estrogen receptor ERB-196 SERM inflammation

Identity Distinction: This Compound Is Not Flurbiprofen—Implications for Procurement Accuracy

Several chemical vendor databases incorrectly equate 3-(3-fluoro-4-hydroxyphenyl)propionic acid (CAS 69888-91-1) with flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) . This is factually inaccurate: flurbiprofen is 2-(2-fluoro-4-biphenylyl)propionic acid (CAS 5104-49-4), a 2-arylpropionic acid with a biphenyl moiety, whereas the target compound is a 3-phenylpropionic acid with a monocyclic 3-fluoro-4-hydroxyphenyl ring and lacks the α-methyl substitution and biphenyl extension characteristic of the NSAID class . The target compound has a molecular formula of C₉H₉FO₃ (MW 184.16) versus C₁₅H₁₃FO₂ (MW 244.26) for flurbiprofen [1]. The 4'-hydroxy metabolite of flurbiprofen (CAS 52807-12-2) is also structurally distinct, possessing a biphenyl scaffold (C₁₅H₁₃FO₃, MW 260.26) [2]. Correct chemical identity is essential for procurement, as the intended use as a synthetic building block versus an NSAID active pharmaceutical ingredient entails entirely different purity requirements, regulatory considerations, and cost structures.

chemical identity flurbiprofen NSAID misattribution procurement

Antifungal SAR: 3-Fluoro-4-hydroxyphenyl Substructure Confers Superior Activity Against Alternaria alternata

In a structure-activity relationship study of fluorinated dihydroguaiaretic acid derivatives by Nishiwaki et al. (2017), the 3'-fluoro-4'-hydroxyphenyl-substituted derivative (compound 38) exhibited the highest antifungal activity against Alternaria alternata Japanese pear pathotype, with an EC50 value of 11 μM [1]. This was superior to the lead compound 3-fluoro-3'-methoxylignan-4'-ol (compound 3) as well as the 3'-hydroxyphenyl derivative (compound 16), which showed a broad but less potent spectrum [1]. The study demonstrates that the 3-fluoro-4-hydroxyphenyl substitution pattern—matching that of the target compound—is a productive pharmacophoric feature for antifungal activity within this chemotype, providing a direct SAR rationale for selecting this specific fluorination pattern over alternative substitution patterns.

antifungal lignan Alternaria alternata fluorine SAR agricultural chemistry

Optimal Application Scenarios for Procuring 3-(3-Fluoro-4-hydroxyphenyl)propionic acid (CAS 69888-91-1)


PPAR Agonist Lead Optimization: Exploiting the Fluorine-Enhanced Potency SAR

For medicinal chemistry teams developing phenylpropanoic acid-type PPAR pan or dual agonists, this compound serves as an ideal fluorinated building block to construct the linker benzene ring with the potency-enhancing fluorine at the meta position. The SAR established by Kasuga et al. (2008) demonstrates that fluorine at this position improves PPARα activity by 2.8-fold and PPARδ activity by 6.5-fold compared to the non-fluorinated analog [1]. Downstream coupling with appropriate hydrophobic tails (e.g., adamantyl or CF3-substituted phenyl groups) via amide bond formation at the carboxylic acid terminus can yield potent PPAR pan agonists. Procurement of the fluorinated building block at the outset, rather than attempting late-stage fluorination, reduces synthetic step count and improves overall yield.

ERβ-Selective Ligand Synthesis: Building the Pharmacophore for Subtype Selectivity

The 3-fluoro-4-hydroxyphenyl fragment is the core pharmacophore responsible for ERβ subtype selectivity in ERB-196 (WAY-202196), which achieves 78-fold selectivity over ERα [2]. The patented synthetic route (US20050054870A1) uses a boronic acid/ester derivative of this compound in a Suzuki cross-coupling to construct the naphthonitrile-extended scaffold [3]. Research groups pursuing selective estrogen receptor modulators (SERMs) with an ERβ-biased profile should procure this building block as the starting point for library synthesis, as alternative fluorination patterns or non-fluorinated phenylpropanoic acids have not demonstrated comparable selectivity.

Antifungal Discovery: Scaffold for Fluorinated Lignan Analogs

In agrochemical antifungal research targeting Alternaria species and related phytopathogens, 3-(3-fluoro-4-hydroxyphenyl)propionic acid can be employed as a core building block for constructing fluorinated dihydroguaiaretic acid analogs. Nishiwaki et al. (2017) showed that the 3'-fluoro-4'-hydroxyphenyl substitution pattern produced the most active compound (EC50 = 11 μM) in their antifungal lignan series [4]. The carboxylic acid handle enables diversification through esterification, amidation, or reduction to access a range of derivatives for SAR exploration.

Fluorinated Analog Synthesis for Metabolic Stability and Lipophilicity Tuning

For lead optimization programs where modulating lipophilicity (LogP) and metabolic stability is critical, this compound offers a fluorine-mediated increase in LogP (Δ ~0.14–0.45 over the non-fluorinated analog) without substantially increasing molecular weight (Δ MW = 18 g/mol vs. the non-fluorinated core) . The electron-withdrawing effect of fluorine at the 3-position also modulates the pKa of the adjacent phenolic hydroxyl, altering hydrogen-bonding potential and ionization at physiological pH relative to the non-fluorinated analog (predicted pKa 4.74) . These properties can be exploited to fine-tune permeability, solubility, and off-target binding of derived compounds.

Quote Request

Request a Quote for 3-(3-Fluoro-4-hydroxyphenyl)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.